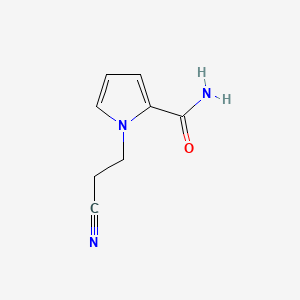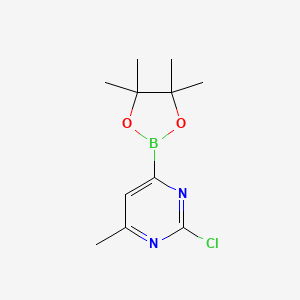![molecular formula C62H118NO15P B590823 [(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate CAS No. 137245-42-2](/img/structure/B590823.png)
[(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A-172 is a neoplasm inhibitor derived from the brain tissue of a 53-year-old male patient with glioblastoma . This compound is primarily used in neuroscience research and has shown potential in inhibiting the growth of neoplastic cells.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of A-172 involves isolating the compound from glioblastoma cells. The cells are cultured in a medium containing Dulbecco’s Modified Eagle’s Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin . The cells are then harvested and processed to extract the compound.
Industrial Production Methods
Industrial production of A-172 involves large-scale cell culture techniques. The glioblastoma cells are grown in bioreactors under controlled conditions to ensure optimal growth and compound production. The cells are then harvested, and the compound is purified using chromatography techniques.
化学反応の分析
Types of Reactions
A-172 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions
Common reagents used in the reactions involving A-172 include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of A-172. These derivatives are studied for their enhanced biological activity and stability.
科学的研究の応用
A-172 has a wide range of scientific research applications:
Chemistry: A-172 is used as a model compound to study the chemical behavior of neoplasm inhibitors.
Biology: In biological research, A-172 is used to study the mechanisms of glioblastoma cell growth and inhibition.
Medicine: A-172 is being explored for its potential therapeutic applications in treating glioblastoma and other types of cancer.
Industry: In the pharmaceutical industry, A-172 is used in the development of new cancer therapies.
作用機序
A-172 exerts its effects by targeting specific molecular pathways involved in neoplasm formation. It inhibits the activity of enzymes and proteins that promote cell proliferation and survival. The compound interferes with the signaling pathways that regulate cell growth, leading to the inhibition of neoplastic cell growth .
類似化合物との比較
Similar Compounds
Similar compounds to A-172 include other neoplasm inhibitors such as JAK inhibitors, IDH inhibitors, and FLT3 inhibitors . These compounds also target specific molecular pathways involved in cancer cell growth and survival.
Uniqueness of A-172
What sets A-172 apart from other neoplasm inhibitors is its origin from glioblastoma cells and its specific targeting of pathways involved in glioblastoma cell growth. This makes it a unique and valuable compound for research and therapeutic applications .
特性
CAS番号 |
137245-42-2 |
|---|---|
分子式 |
C62H118NO15P |
分子量 |
1148.592 |
IUPAC名 |
[(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C62H118NO15P/c1-5-9-13-17-21-25-26-30-34-38-42-46-56(67)74-53(45-41-37-33-29-24-20-16-12-8-4)49-58(69)77-61-59(62(70)76-54(50-64)60(61)78-79(71,72)73)63-55(66)48-52(44-40-36-32-28-23-19-15-11-7-3)75-57(68)47-51(65)43-39-35-31-27-22-18-14-10-6-2/h51-54,59-62,64-65,70H,5-50H2,1-4H3,(H,63,66)(H2,71,72,73)/t51-,52-,53-,54-,59-,60-,61-,62+/m1/s1 |
InChIキー |
RFITZFWXSQGGRN-VDAIIDBHSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CC(CCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2,6-DICHLORO-4-(FLUOROMETHYL)PHENYL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER](/img/structure/B590747.png)

![2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B590751.png)
![Oxovanadium(2+);5,18,31,44-tetraphenyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene](/img/structure/B590753.png)


